molecular formula C12H20N6O3S B1450599 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole CAS No. 913253-56-2

4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole

Cat. No. B1450599
M. Wt: 328.39 g/mol
InChI Key: QKTBJERNSIEPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole”, also known as DAABD-AE, is a new derivatization reagent used for rapid and specific liquid chromatography tandem mass spectrometric quantification of pristanic acid, phytanic acid, and very long chain fatty acids (i.e., hexacosanoic, tetracosanoic, and docosanoic acids) in plasma .


Synthesis Analysis

The synthesis of DAABD-AE and similar compounds has been reported in the literature . These reagents react with short chain carboxylic acids in the presence of the condensation reagents at 60 degrees C for 60 min. The generated derivatives are separated on the reversed-phase column and detected by ESI-MS/MS .


Molecular Structure Analysis

The molecular structure of DAABD-AE is represented by the empirical formula C12H20N6O3S. It has a molecular weight of 328.39 .


Chemical Reactions Analysis

DAABD-AE is used as a derivatization reagent in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). It reacts with short chain carboxylic acids to form derivatives that can be separated and detected .


Physical And Chemical Properties Analysis

DAABD-AE is a powder used for HPLC derivatization. It has a quality level of 100 and an assay of ≥95.0% (HPLC). It is suitable for HPLC techniques and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Derivatization for Fatty Acids Analysis

  • Application in Electrospray Ionization-Mass Spectrometry : A study by Tsukamoto et al. (2005) developed derivatization reagents, including DAABD-AE, for carboxylic acids in electrospray ionization-mass spectrometry (ESI-MS). This reagent allows the efficient analysis of fatty acids in rat plasma samples.

Application in Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry

  • Synthesis for Short Chain Carboxylic Acids : The synthesis of benzofurazan derivatization reagents for short-chain carboxylic acids in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) is discussed in a study by Santa et al. (2009). DAABD derivatives were synthesized and showed suitability for LC/ESI-MS/MS analysis of short-chain carboxylic acids.

Use as a Fluorogenic Reagent for Thiols

  • Development as a Thiol-Specific Reagent : Toyo’oka et al. (1989) synthesized 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a fluorogenic reagent for thiols. This reagent reacts specifically with thiols, making it a valuable tool for the analysis of thiol-containing compounds in biological samples (Toyo’oka et al., 1989).

Application in Proteomics

  • Fluorogenic Derivatization Reagents in Proteomics : The use of fluorogenic derivatization reagents, including DAABD-Cl, for proteomics studies is highlighted in a study by Masuda et al. (2004). These reagents offer enhanced sensitivity in the identification of proteins in complex biological matrices.

Enantiomeric Analysis of Amino Acids

  • Separation and Detection of Amino Acids : Fukushima et al. (1997) investigated the enantiomeric separation of amino acids derivatized with fluorogenic benzofurazan reagents on Pirkle type stationary phases. This method was demonstrated to be useful for sensitive determination of D,L-amino acids in biological samples (Fukushima et al., 1997).

Use in High-Performance Liquid Chromatography

  • Application in Carnitine and Acylcarnitines Analysis : Matsumoto et al. (1994) synthesized 4-(2-Aminoethylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-ED) as a precolumn fluorescence derivatization reagent for the high-performance liquid chromatographic determination of carnitine and acylcarnitines, demonstrating its effectiveness in separating these compounds (Matsumoto et al., 1994).

properties

IUPAC Name

7-(2-aminoethylamino)-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O3S/c1-18(2)8-7-15-22(19,20)10-4-3-9(14-6-5-13)11-12(10)17-21-16-11/h3-4,14-15H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTBJERNSIEPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(C2=NON=C12)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole
Reactant of Route 2
4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole
Reactant of Route 3
Reactant of Route 3
4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole
Reactant of Route 4
Reactant of Route 4
4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole
Reactant of Route 5
Reactant of Route 5
4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole
Reactant of Route 6
Reactant of Route 6
4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole

Citations

For This Compound
61
Citations
T Santa, OY Al‐Dirbashi, T Ichibangase… - Biomedical …, 2007 - Wiley Online Library
The applicability of benzofurazan derivatization regents to carboxylic acids analysis in LC/ESI‐MS/MS (high‐performance liquid chromatography/electrospray ionization tandem mass …
Y Tsukamoto, T Santa, H Saimaru… - Biomedical …, 2005 - Wiley Online Library
The derivatization regents for carboxylic acids, DAABD‐AE {4‐[2‐(N,N‐dimethylamino)ethylaminosulfonyl]7‐(2‐aminoethylamino)‐2,1,3‐benzoxadiazole}, MePZBD‐AE {[4‐(4‐N‐methyl…
T Santa, OY Al‐Dirbashi, T Yoshikado… - Biomedical …, 2009 - Wiley Online Library
Benzofurazan derivatization reagents, 4‐[2‐(N,N‐dimethylamino)ethylaminosulfonyl]‐7‐(2‐aminopentylamino)‐2,1,3‐benzoxadiazole (DAABD‐AP) and 4‐[2‐(N,N‐dimethylamino) …
N Al Dhahouri, CD Langhans, Z Al Hammadi… - Clinica Chimica …, 2018 - Elsevier
Accumulation of methylcitrate is a biochemical hallmark of inborn errors of propionate metabolism, a group of disorders that include propionic acidemia, methylmalonic aciduria and …
Number of citations: 15 www.sciencedirect.com
OY Al-Dirbashi, N McIntosh, C McRoberts… - JIMD Reports Volume …, 2014 - Springer
Accumulation of propionylcarnitine (C3) in neonatal dried blood spots (DBS) is indicative of inborn errors of propionate metabolism including propionic acidemia (PA), methylmalonic …
Number of citations: 22 link.springer.com
OY Al-Dirbashi, S Kölker, D Ng, L Fisher… - Journal of inherited …, 2011 - Springer
Accumulation of glutaric acid (GA) and 3-hydroxyglutaric acid (3HGA) in body fluids is the biochemical hallmark of type 1 glutaric aciduria (GA1), a disorder characterized by acute …
Number of citations: 40 link.springer.com
OY Al-Dirbashi, T Santa, MS Rashed… - Journal of lipid …, 2008 - ASBMB
Quantification of pristanic acid, phytanic acid, and very long chain fatty acids (ie, hexacosanoic, tetracosanoic, and docosanoic acids) in plasma is the primary method for investigateing …
Number of citations: 68 www.jlr.org
AA Aidaros, C Sharma, CD Langhans, J G. Okun… - Metabolites, 2020 - mdpi.com
This article reports a targeted metabolomic method for total plasma fatty acids (FAs) of clinical or nutritional relevance. Thirty-six saturated, unsaturated, or branched-chain FAs with a …
Number of citations: 6 www.mdpi.com
T Santa - Biomedical Chromatography, 2011 - Wiley Online Library
Liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI‐MS/MS) is one of the most prominent analytical techniques owing to its inherent selectivity and …
T Santa - Biomedical Chromatography, 2014 - Wiley Online Library
Chemical derivatization is often used to improve the separation efficiency and to enhance the detectability of the target compounds in high‐performance liquid chromatography and …

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